2-Methyl-5-(trifluoromethyl)cinnamic acid

Description

Overview of Cinnamic Acids and Their Derivatives

Cinnamic acid derivatives constitute a fundamental class of naturally occurring and synthetic organic compounds characterized by their phenylpropene backbone structure. The parent compound, cinnamic acid, possesses the molecular formula Carbon nine Hydrogen eight Oxygen two and exists primarily in the trans configuration due to thermodynamic stability considerations. These compounds are distinguished by their benzene ring connected to an acrylic acid functional group through an alkene double bond, creating a conjugated system that imparts unique chemical reactivity and biological activity profiles.

The structural framework of cinnamic acids allows for extensive modification through substitution at various positions on the aromatic ring and the alkene chain. Research has demonstrated that the nature and position of substituent groups play crucial roles in determining the biological efficacy and chemical behavior of synthesized derivatives. The presence of electron-withdrawing groups, electron-donating groups, and halogen substitutions can dramatically alter the pharmacological properties and synthetic utility of these compounds.

Natural occurrence of cinnamic acid derivatives spans numerous plant species, including Cinnamomum cassia, Panax ginseng, and various fruits and vegetables. These compounds serve as central intermediates in plant biosynthesis pathways, contributing to the formation of lignols, flavonoids, isoflavonoids, coumarins, and phenylpropanoids. The enzymatic pathway involves phenylalanine ammonia-lyase acting on phenylalanine to produce cinnamic acid as a key precursor molecule.

Synthetic approaches to cinnamic acid derivatives have evolved significantly since the first synthesis reported by Beilstein and Kuhlberg in 1872. The classical Perkin reaction, involving the condensation of aromatic aldehydes with acetic anhydride, remains one of the most widely utilized commercial synthesis routes. Alternative methods include the Knoevenagel condensation reaction, oxidation of cinnamaldehyde, and the Horner-Wadsworth-Emmons reaction, each offering specific advantages for particular synthetic targets.

Significance of Trifluoromethylated Aromatic Compounds

Trifluoromethylated aromatic compounds have emerged as substances of considerable importance across multiple industrial sectors, particularly pharmaceutical and agrochemical development. The trifluoromethyl group imparts distinctive properties including high lipophilicity, strong electron-withdrawing ability, and characteristic molecular size that significantly influence biological activity. These properties make trifluoromethylated compounds essential components in modern drug design, with fluorine-containing molecules representing more than twenty percent of pharmaceutical and agrochemical products.

The unique characteristics of the trifluoromethyl group stem from the exceptional strength of carbon-fluorine bonds and the electronegativity of fluorine atoms. This combination results in enhanced metabolic stability, improved pharmacokinetic properties, and increased bioavailability compared to non-fluorinated analogs. The trifluoromethyl group also serves as an effective bioisostere for other functional groups, allowing medicinal chemists to fine-tune molecular properties while maintaining biological activity.

Industrial applications of trifluoromethylated aromatic compounds extend beyond pharmaceuticals to include dyes, liquid crystals, and specialized polymers. The benzotrifluoride structural motif has been widely employed in materials science applications where chemical resistance, thermal stability, and unique electronic properties are required. Recent advances in synthetic methodology have made these compounds more accessible for research and commercial applications.

The development of efficient trifluoromethylation reactions has been a major focus of contemporary organic chemistry research. Methodologies include radical trifluoromethylation using Langlois reagent, electrophilic trifluoromethylation with Umemoto and Togni reagents, and nucleophilic approaches utilizing Ruppert-Prakash reagent. Transition metal-catalyzed processes, particularly those involving copper, palladium, and nickel catalysts, have provided new opportunities for selective trifluoromethyl group introduction.

Historical Context and Development of Cinnamic Acid Chemistry

The historical development of cinnamic acid chemistry traces back to the nineteenth century when Friedrich Beilstein and A. Kuhlberg first isolated cinnamic acid from cinnamon bark in 1872. This initial discovery marked the beginning of systematic research into aromatic carboxylic acids and their derivatives. The subsequent characterization of cinnamic acid's chemical structure revealed its unsaturated nature and potential for diverse chemical transformations.

Early synthetic developments in cinnamic acid chemistry focused on the Perkin reaction, developed by William Henry Perkin in the 1860s. This reaction enabled the synthesis of cinnamic acid derivatives through the condensation of aromatic aldehydes with acetic anhydride in the presence of basic catalysts. The Perkin reaction became the foundation for industrial production of cinnamic acid and its derivatives, establishing a commercial pathway that remains relevant today.

The twentieth century witnessed significant advances in understanding the biological significance of cinnamic acid derivatives. Research revealed their roles as plant metabolites and their involvement in lignin biosynthesis pathways. This understanding led to investigations of their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. The discovery of naturally occurring cinnamic acid derivatives such as ferulic acid, caffeic acid, and coumaric acid expanded the scope of research and applications.

Modern developments in cinnamic acid chemistry have been driven by advances in synthetic methodology and analytical techniques. The introduction of transition metal catalysis, photochemical approaches, and electrochemical methods has provided new opportunities for selective functionalization. Computational chemistry and structure-activity relationship studies have enabled rational design of cinnamic acid derivatives with enhanced biological properties and reduced side effects.

The integration of fluorine chemistry into cinnamic acid research represents a relatively recent but highly significant development. The recognition that fluorine substitution can dramatically improve pharmacological properties has led to intensive research into fluorinated cinnamic acid derivatives. This trend reflects broader developments in medicinal chemistry where fluorine incorporation has become a standard strategy for drug optimization.

Focus on 2-Methyl-5-(trifluoromethyl)cinnamic acid

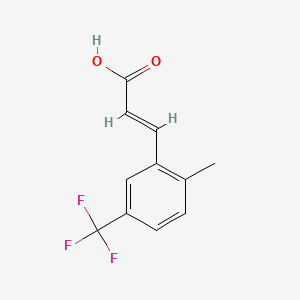

This compound represents a sophisticated example of multi-substituted cinnamic acid derivatives that combine methyl and trifluoromethyl substituents on the aromatic ring. The compound possesses the molecular formula Carbon eleven Hydrogen nine Fluorine three Oxygen two with a molecular weight of 230.18 grams per mole. The systematic name (2E)-3-[2-methyl-5-(trifluoromethyl)phenyl]prop-2-enoic acid indicates the trans configuration of the alkene double bond and the specific substitution pattern on the aromatic ring.

The Chemical Abstracts Service registry number 1017778-08-3 uniquely identifies this compound in chemical databases and literature. Physical properties include a melting point range of 155-158 degrees Celsius, indicating solid state at room temperature. The compound exhibits the characteristic properties of both cinnamic acid derivatives and trifluoromethylated aromatics, combining the reactivity of the acrylic acid moiety with the stability and lipophilicity conferred by fluorine substitution.

Structural analysis reveals that the 2-methyl substitution provides steric hindrance that may influence conformational preferences and reactivity patterns. The 5-trifluoromethyl group serves as a strong electron-withdrawing substituent that significantly affects the electronic properties of the aromatic system. This combination of substituents creates a unique electronic environment that distinguishes this compound from other cinnamic acid derivatives.

Synthetic approaches to this compound likely involve specialized methodologies for introducing both methyl and trifluoromethyl substituents onto the aromatic ring prior to or following the formation of the cinnamic acid framework. The preparation may utilize established routes for trifluoromethylation of aromatic compounds followed by standard cinnamic acid synthesis protocols, or alternatively, functionalization of pre-formed cinnamic acid derivatives.

Research applications of this compound span multiple areas including pharmaceutical intermediate synthesis, materials science, and chemical biology studies. The compound serves as a valuable building block for the preparation of more complex molecules where the combination of cinnamic acid reactivity and trifluoromethyl group properties is beneficial. Current commercial availability from specialized chemical suppliers indicates ongoing research interest and potential applications in various scientific disciplines.

Properties

IUPAC Name |

(E)-3-[2-methyl-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-7-2-4-9(11(12,13)14)6-8(7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMNLFRMBNXMRQ-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation Using m-Trifluoromethylbenzaldehyde and Acetaldehyde

A key industrially relevant method involves the direct aldol condensation of m-trifluoromethylbenzaldehyde with acetaldehyde in the presence of a base catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction proceeds under mild conditions (room temperature, 20–25 °C) over 48 hours, yielding the desired cinnamic acid derivative with high purity and yield.

- Reactants: 0.1 mol m-trifluoromethylbenzaldehyde, 0.25 mol acetaldehyde, 0.02 mol DBU

- Solvent: tetrahydrofuran (THF), ~68 mL

- Reaction: Stirring at room temperature for 48 h, monitored by HPLC until complete consumption of starting material

- Work-up: Removal of excess acetaldehyde and solvent by vacuum distillation below 30 °C, neutralization with dilute hydrochloric acid to pH 3–5, extraction with dichloromethane, concentration, and vacuum distillation to obtain product

- Yield: ~75%

- Purity: >98% (HPLC)

This method offers a short synthetic route with mild reaction conditions, suitable for scale-up and industrial production due to its simplicity and high purity output.

Alternative Synthesis via Malonic Acid Condensation and Red-Al Reduction

Earlier methods involved condensation of m-trifluoromethylbenzaldehyde with malonic acid to form m-trifluoromethylcinnamic acid, followed by activation with carbonyl diimidazole and reduction using red aluminum (sodium bis(2-methoxyethoxy)aluminum hydride). However, these methods suffer from longer synthetic routes, lower overall yields, and higher costs due to the expensive reducing agent and difficult post-reaction processing.

Cinnamic Acid Ester Preparation via Base-Catalyzed Condensation

A related synthetic approach for cinnamic acid esters involves condensing benzaldehyde derivatives with acetic acid esters under basic conditions (metal alkoxides such as sodium methoxide). Although this method is primarily for esters, it can be adapted for trifluoromethyl-substituted benzaldehydes. The reaction is typically conducted at low temperatures (-20 to 25 °C) with subsequent acidification, extraction, and distillation to isolate the ester or acid after hydrolysis.

Hydrolysis of Esters to Obtain Cinnamic Acid

Hydrolysis of methyl or ethyl cinnamate derivatives under alkaline conditions (e.g., sodium hydroxide) followed by acidification can yield the corresponding cinnamic acid with high purity and yield. This step is useful when esters are the initial synthetic products.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

The aldol condensation method using m-trifluoromethylbenzaldehyde and acetaldehyde catalyzed by DBU is currently the most efficient and industrially viable method, providing a high yield (~75%) and excellent purity (>98%) under mild, solvent-friendly conditions. This method avoids the use of expensive and hazardous reducing agents like red aluminum, simplifying waste management and lowering production costs.

The longer synthetic routes involving malonic acid and red aluminum are less favorable due to their complexity and cost, despite achieving good purity. These routes are primarily of academic or small-scale interest.

The base-catalyzed condensation of benzaldehydes with acetic acid esters followed by hydrolysis is a versatile approach for synthesizing various cinnamic acid derivatives. It offers high yields and purities but involves additional steps and careful temperature control to minimize side reactions.

Solvent-free and green chemistry approaches have been explored for related compounds, emphasizing the importance of reaction efficiency and environmental considerations, but specific data for 2-methyl-5-(trifluoromethyl)cinnamic acid are limited.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted cinnamic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Recent studies have shown that derivatives of cinnamic acids, including 2-Methyl-5-(trifluoromethyl)cinnamic acid, exhibit significant biological activities:

- Antioxidant Properties : Research indicates that certain cinnamic acid derivatives possess antioxidant capabilities, scavenging free radicals effectively. This property is crucial for developing compounds aimed at reducing oxidative stress-related diseases .

- Enzyme Inhibition : Some studies highlight the potential of cinnamic acid derivatives as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in treating neurodegenerative disorders like Parkinson's disease .

- Pharmaceutical Applications : The structural characteristics of this compound make it a valuable intermediate in synthesizing various pharmaceutical compounds, particularly those targeting neurological conditions due to its MAO inhibitory activity .

Industrial Applications

The compound is also utilized in several industrial applications:

- Agrochemicals : It serves as an intermediate in developing herbicides and pesticides, leveraging its chemical stability and reactivity.

- Materials Science : The trifluoromethyl group enhances the properties of polymers and materials, making them more resistant to solvents and heat.

Case Study 1: Antioxidant Activity

A study synthesized a series of cinnamic acid derivatives, including this compound, and evaluated their antioxidant activity using DPPH radical scavenging assays. The results indicated that compounds with specific functional groups exhibited potent antioxidant effects, suggesting their potential use in nutraceuticals .

Case Study 2: MAO Inhibition

In another research project, the inhibitory effects of synthesized cinnamic acid derivatives on MAO-B were analyzed through molecular docking studies. The findings suggested that modifications on the cinnamic acid structure could enhance binding affinity and selectivity towards MAO-B, indicating a promising direction for drug development targeting neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)cinnamic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to interact with the ergosterol present in the fungal plasmatic membrane and the cell wall . This interaction disrupts the integrity of the membrane, leading to cell death. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of cinnamic acid derivatives are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison with key analogs:

Substituent Position and Electronic Effects

- Exhibited moderate gastric emptying improvement (61.1% at 200 mg/kg) in gastritis models .

- No direct data on biological activity, but substituent positioning suggests unique interactions with enzymes like H⁺/K⁺-ATPase or antioxidant pathways.

Physicochemical Properties

*Calculated based on structural similarity.

Research Implications and Gaps

- Antioxidant Potential: Unlike 3,4-dihydroxycinnamic acid (IC₅₀ 24.5 µg/mL), this compound lacks hydroxyl groups critical for radical scavenging, suggesting lower antioxidant capacity .

- Gastric Protection: CF₃-substituted analogs show variable proton pump inhibition, with 4-(dimethylamino)cinnamic acid being most potent . The 5-CF₃ position in the target compound may reduce efficacy compared to 2- or 3-CF₃ derivatives.

- Synthetic Feasibility : Commercial availability of analogs like 2-fluoro-5-(trifluoromethyl)cinnamic acid (CAS 247113-91-3) indicates feasible synthesis routes for the target compound.

Biological Activity

2-Methyl-5-(trifluoromethyl)cinnamic acid is a derivative of cinnamic acid, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, antioxidant, and neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a trifluoromethyl group at the 5-position and a methyl group at the 2-position of the cinnamic acid backbone. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that various cinnamic acid derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that compounds with trifluoromethyl substitutions show enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The effectiveness of this compound in inhibiting microbial growth was assessed through minimum inhibitory concentration (MIC) assays.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 3-Trifluoromethylcinnamic acid | 16 | Escherichia coli |

Anticancer Activity

Cinnamic acid derivatives have shown promise in cancer research. A notable study demonstrated that derivatives like this compound could induce apoptosis in cancer cell lines through the modulation of signaling pathways . The compound's cytotoxicity was evaluated against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Induction of apoptosis |

| MCF-7 | 12 | Inhibition of cell proliferation |

Antioxidant Activity

The antioxidant potential of this compound has been assessed using DPPH radical scavenging assays. The compound exhibited significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 78 |

| Ascorbic Acid | 90 |

Neuroprotective Effects

The neuroprotective properties of cinnamic acid derivatives have been linked to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter degradation. Studies have shown that this compound can inhibit these enzymes, thereby enhancing cholinergic transmission and potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer’s.

| Enzyme | IC50 (µM) |

|---|---|

| AChE | 25 |

| BChE | 30 |

Case Studies

- Gastric Protection : A study investigated the protective effects of various cinnamic acids on gastric lesions induced by HCl/EtOH in mice. The administration of this compound showed a significant reduction in gastric lesions, suggesting its potential as a gastroprotective agent .

- Cell Migration Inhibition : Another study examined the effects of cinnamic acid derivatives on the migration of B16-F10 melanoma cells. Treatment with this compound resulted in a notable decrease in cell migration, indicating its potential role in cancer metastasis prevention .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-5-(trifluoromethyl)cinnamic acid, and how is purity validated?

- Methodology :

- Synthesis : Use a Knoevenagel condensation between 2-methyl-5-(trifluoromethyl)benzaldehyde and malonic acid under acidic catalysis (e.g., piperidine in ethanol). Alternatively, employ palladium-catalyzed cross-coupling for regioselective trifluoromethylation .

- Purification : Recrystallize from ethanol/water mixtures or use silica gel chromatography (eluent: hexane/ethyl acetate, 7:3).

- Purity Validation : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) or GC-MS for volatile derivatives. Purity thresholds >95% are typical for research-grade material .

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodology :

- NMR : Use - and -NMR in deuterated DMSO or CDCl₃. Key signals include the α,β-unsaturated carbonyl ( ~7.5–8.0 ppm for protons, ~165–170 ppm for carbonyl carbon) and trifluoromethyl ( ~110–120 ppm in -NMR) .

- FT-IR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and conjugated C=O stretch (~1680 cm⁻¹).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol and analyze diffraction patterns .

Advanced Research Questions

Q. What strategies mitigate challenges in analyzing fluorinated cinnamic acids via mass spectrometry?

- Methodology :

- Exact Mass Analysis : Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in negative ion mode. For this compound (C₁₁H₉F₃O₂), the exact mass is 234.0304 Da. Isotopic patterns ( peaks) distinguish fluorine clusters .

- Fragmentation Patterns : Monitor characteristic losses (e.g., CO₂ from decarboxylation, m/z –44) and stable trifluoromethyl radical retention.

Q. How does the trifluoromethyl group influence the compound’s bioactivity in enzyme inhibition assays?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare IC₅₀ values against non-fluorinated analogs in assays (e.g., tyrosine kinase inhibition). The electron-withdrawing CF₃ group enhances binding to hydrophobic enzyme pockets.

- Spectroscopic Binding Studies : Use fluorescence quenching or surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., human serum albumin) .

Q. What are the best practices for ensuring stability during long-term storage?

- Methodology :

- Storage Conditions : Store at –20°C under argon in amber vials to prevent photodegradation. Avoid aqueous solutions; lyophilize if necessary.

- Stability Monitoring : Perform periodic HPLC analyses to detect degradation products (e.g., decarboxylated derivatives). Shelf life typically exceeds 12 months under optimal conditions .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.